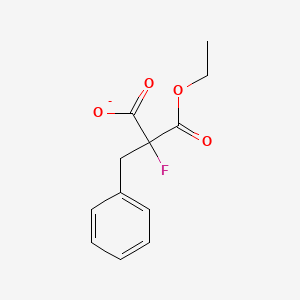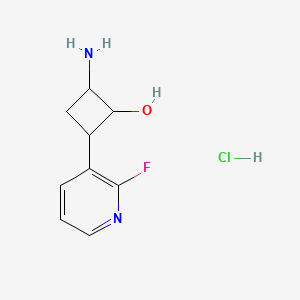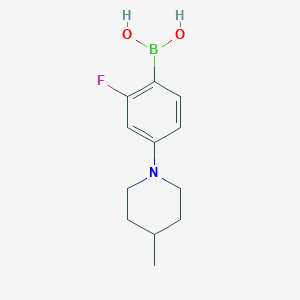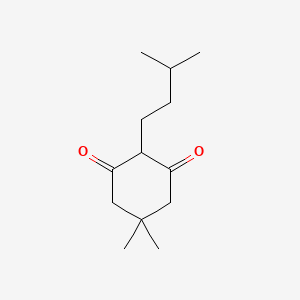![molecular formula C10H9BN2O2 B14084853 [2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
[2,4'-Bipyridin]-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyridin]-4-ylboronic acid: is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a boronic acid group attached to one of the pyridine rings. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-4-ylboronic acid typically involves the coupling of a boronic acid derivative with a bipyridine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-4-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [2,4’-Bipyridin]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine rings can be reduced under specific conditions to form dihydropyridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and organic solvents like toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydropyridines.
Substitution: Various bipyridine derivatives with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,4’-Bipyridin]-4-ylboronic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology: In biological research, this compound is used in the development of fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful in detecting sugars and other biological analytes .
Medicine: In medicine, [2,4’-Bipyridin]-4-ylboronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and proteins, making them candidates for drug development .
Industry: In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and electronic materials .
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridin]-4-ylboronic acid involves its ability to form stable complexes with metal ions. The boronic acid group interacts with metal centers, facilitating various catalytic processes. In biological systems, the boronic acid group can interact with diols and other biomolecules, leading to the inhibition of specific enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar to [2,4’-Bipyridin]-4-ylboronic acid but with different substitution patterns, leading to different chemical properties and applications.
Uniqueness: [2,4’-Bipyridin]-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biomolecules .
Eigenschaften
Molekularformel |
C10H9BN2O2 |
|---|---|
Molekulargewicht |
200.00 g/mol |
IUPAC-Name |
(2-pyridin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7,14-15H |
InChI-Schlüssel |
OYYORYHCCOGCAR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)

![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)





![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

